Adibendan
Overview
Description
Adibendan is an inhibitor of phosphodiesterase 3 . It has been tested in dogs for its effects on heart output and dilation of blood vessels .
Synthesis Analysis
Adibendan is related to the 2-oxindole group of compounds . The synthesis of diverse useful oxindole scaffolds has been reviewed, with a focus on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core . The chemical reactivity of 2-oxindole and its related derivatives in the presence of chiral and achiral catalysts are thoroughly discussed .Molecular Structure Analysis
Adibendan has a molecular formula of C16H14N4O . Its average mass is 278.309 Da and its monoisotopic mass is 278.116760 Da . The structure consists of a six-membered benzene ring fused with a five-membered pyrrole ring and a carbonyl group at the C-2 position .Chemical Reactions Analysis
Adibendan is a part of the group of endogenous hetero-aromatic organic compounds found in the tissues and bodily fluids of mammals and in the natural products in different plants . Several synthetic methods have been successfully applied to develop various derivatives and scaffolds with a range of biological activities .Physical And Chemical Properties Analysis
Adibendan has a molecular weight of 278.31 g/mol . Its structure, chemical names, and classification can be found in the PubChem database .Scientific Research Applications
Hemodynamic Effects in Congestive Heart Failure Adibendan has been studied for its acute hemodynamic effects in severe congestive heart failure (CHF). As a phosphodiesterase inhibitor, it shows potential in treating patients with CHF. Adibendan is identified as an orally active benzimidazole derivative that exhibits phosphodiesterase inhibition and sensitization of myofilaments to calcium, potentially improving heart function (Voelker et al., 1989).
Cardiotonic Activity in Animal Models Adibendan's effects on the force of contraction and beating frequency were analyzed in guinea-pig hearts. It showed a concentration-dependent positive inotropic effect, partially reversible and more potent than other similar drugs, suggesting its efficacy as a cardiotonic agent (Bethke et al., 1988).
Comparative Hemodynamic Profile A study on conscious dogs compared the hemodynamic profile of adibendan with other agents like nitroprusside and dobutamine. Adibendan demonstrated both peripheral vasodilator and cardiac positive inotropic actions, contributing to its overall hemodynamic profile, which could be advantageous in specific cardiac conditions (Dorszewski et al., 1990).
Influence on Central Hemodynamics In a dose-finding study involving patients with chronic heart failure, adibendan showed significant improvement in cardiac index and a modest decrease in mean pulmonary artery pressure, underscoring its potential for improving central hemodynamics (Peters et al., 1990).
Nonsteroidal Cardiotonic Properties Research on the synthesis of novel linear, tricyclic fused heterocycles, including adibendan, revealed their intrinsic positive inotropic activity. This study provided insights into the structural features that impart optimal inotropic activity, important for the development of effective cardiotonic drugs (von der Saal et al., 1989).
Metabolism Study An automated high-performance liquid chromatographic method was developed for studying adibendan's metabolism. The method facilitated the isolation of adibendan and its metabolites from biological fluids, crucial for understanding its pharmacokinetics and efficacy (Neubert & Hölck, 1989).
Safety And Hazards
properties
IUPAC Name |
7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQBBHUNDMTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143358 | |
Record name | Adibendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adibendan | |
CAS RN |
100510-33-6 | |
Record name | Adibendan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100510-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adibendan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adibendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADIBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.